3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide
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Overview
Description
3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound has the molecular formula C12H8F3NO2S and a molecular weight of 287.26 g/mol . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide typically involves the reaction of 3,5-difluorobenzenesulfonyl chloride with 3-fluoroaniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.
Oxidation and Reduction:
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting physiological processes such as acid-base balance and fluid secretion . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
3,5-Difluoro-N-(3-fluorophenyl)benzenesulfonamide can be compared with other similar compounds such as:
3,5-Difluorobenzenesulfonamide: Lacks the additional fluorophenyl group, making it less complex and potentially less active in certain applications.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a bromine atom instead of fluorine, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H8F3NO2S |
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Molecular Weight |
287.26 g/mol |
IUPAC Name |
3,5-difluoro-N-(3-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H8F3NO2S/c13-8-2-1-3-11(5-8)16-19(17,18)12-6-9(14)4-10(15)7-12/h1-7,16H |
InChI Key |
MACRWYPPMCOYLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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